2-(4-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-15-6-8-17(9-7-15)25-13-18(23)21-11-14-10-19(24)22(12-14)16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLIHEKNVSSOBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is a synthetic organic compound characterized by its unique structural features, including a fluorophenoxy group and a pyrrolidinyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- IUPAC Name : 2-(4-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
- CAS Number : 954651-34-4
- Molecular Formula : C19H19FN2O2
- Molecular Weight : 326.4 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the lipophilicity and metabolic stability of the compound, which may facilitate its penetration into biological membranes and increase its bioavailability. The pyrrolidinyl moiety is crucial for binding to biological targets, influencing various signaling pathways.
Anticonvulsant Activity
Research indicates that compounds similar to 2-(4-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide exhibit significant anticonvulsant properties. A study demonstrated that derivatives with a pyrrolidine core showed protective effects in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in mice . The introduction of fluorine atoms into the structure was found to enhance anticonvulsant activity by increasing metabolic stability and modulating electronic properties .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The presence of the fluorophenoxy group is believed to play a role in modulating enzyme activity by altering binding affinity. This characteristic makes it a candidate for further studies in drug development targeting enzyme-related diseases.
Study on Anticonvulsant Properties
A pharmacological study evaluated the anticonvulsant efficacy of various derivatives, including those related to 2-(4-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide. The results indicated that certain analogs exhibited significant protection against seizures induced by MES at doses ranging from 100 to 300 mg/kg, with notable differences in onset time and duration of action .
Structure-Activity Relationship (SAR)
A structure–activity relationship analysis highlighted the importance of the pyrrolidine core in determining anticonvulsant activity. Modifications to this core significantly affected the pharmacological profile of the derivatives tested, underscoring the need for careful design in developing new therapeutic agents .
Data Table
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-fluorophenoxy)-N-...methyl]acetamide |
| CAS Number | 954651-34-4 |
| Molecular Formula | C19H19FN2O2 |
| Molecular Weight | 326.4 g/mol |
| Anticonvulsant Activity | Effective in MES model |
| Enzyme Binding | Moderate affinity |
Comparison with Similar Compounds
2-(4-isopropylphenoxy)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
- Structural Difference: The 4-fluorophenoxy group is replaced with a bulkier 4-isopropylphenoxy substituent.
- Steric effects may alter binding affinity to target receptors compared to the fluorine-substituted analogue .
2-(4-methoxy-3-methylphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
- Structural Difference: Incorporates a 4-methoxy-3-methylphenyl group and an oxadiazole linker between the acetamide and pyrrolidinone.
- Molecular Formula : C22H22N4O4 (MW: 406.4).
- The methoxy group enhances electron-donating properties, contrasting with the electron-withdrawing fluorine in the parent compound .
Analogues with Heterocyclic Modifications
2-[(4-chlorophenyl)thio]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide
- Structural Difference: Replaces the phenoxy group with a 4-chlorophenylthio moiety and substitutes pyrrolidinone with a pyrazole ring.
- Pyrazole’s aromaticity and hydrogen-bonding capacity may influence pharmacokinetic profiles compared to the lactam in pyrrolidinone .
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(4-fluorophenoxy)acetamide
- Structural Difference : Features a sulfone-containing thienyl group and a 3-bromobenzyl substituent.
- Key Properties : Predicted pKa = -0.97 (strongly acidic), boiling point = 668.1°C, density = 1.55 g/cm³.
- Implications :
Pharmacokinetic and Physicochemical Comparisons
*Estimates based on structural similarities.
Preparation Methods
Synthesis of 2-(4-Fluorophenoxy)acetic Acid
This intermediate is typically prepared via nucleophilic aromatic substitution (SNAr) between 4-fluorophenol and chloroacetic acid under alkaline conditions.
The reaction proceeds via deprotonation of 4-fluorophenol to form a phenoxide ion, which attacks the α-carbon of chloroacetic acid. The product is isolated by acidification and recrystallization.
Synthesis of 1-(Aminomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
This pyrrolidinone derivative is synthesized through a three-step sequence:
-
Cyclocondensation : Phenylglycine and ethyl acetoacetate undergo cyclization in acetic anhydride to form 1-phenyl-5-pyrrolidinone.
-
Reductive Amination : The ketone group at position 5 is converted to an amine via reaction with ammonium acetate and sodium cyanoborohydride.
-
Methylaminomethylation : Introduction of the aminomethyl group at position 3 using formaldehyde and methylamine under Mannich reaction conditions.
Amide Bond Formation: Core Reaction Pathways
The final step involves coupling 2-(4-fluorophenoxy)acetic acid with 1-(aminomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. Three widely used methods are detailed below.
Carbodiimide-Mediated Coupling (EDC/HOBt)
This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Temperature | 20–25°C |
| Reaction Time | 12–16h |
| Yield | 72–78% |
Procedure :
Uranium/Guanidinium-Based Coupling (HATU/DIEA)
Hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) offers higher efficiency for sterically hindered amines.
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | N,N-Diisopropylethylamine (DIEA) |
| Temperature | 0–5°C → 20°C |
| Reaction Time | 3–5h |
| Yield | 82–86% |
Procedure :
Acid Chloride Route
This two-step method involves converting the carboxylic acid to its acyl chloride before amide formation.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Thionyl chloride (SOCl2), reflux, 2h | 95% |
| 2 | Amine, TEA, DCM, 0°C → 20°C, 4h | 68–70% |
Procedure :
-
Reflux 2-(4-fluorophenoxy)acetic acid with SOCl2 to form the acyl chloride.
-
Add the amine derivative slowly to the acyl chloride in DCM with TEA.
-
Quench with ice water and extract with DCM.
Comparative Analysis of Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| EDC/HOBt | 72–78 | ≥98 | Moderate | $$ |
| HATU/DIEA | 82–86 | ≥99 | High | $$$ |
| Acid Chloride | 68–70 | ≥95 | High | $ |
Key Findings :
-
HATU/DIEA offers the highest yield and purity but at a higher cost due to reagent prices.
-
Acid Chloride is cost-effective but requires careful handling of corrosive reagents.
-
EDC/HOBt balances cost and efficiency for laboratory-scale synthesis.
Optimization Strategies and Challenges
Solvent Selection
Temperature Control
Purification Techniques
-
Recrystallization : Ethyl acetate/hexane mixtures yield high-purity product.
-
Column Chromatography : Necessary for removing unreacted amine or coupling agents.
Industrial-Scale Considerations
For large-scale production (>1 kg), the HATU/DIEA method is less viable due to cost constraints. Modified protocols using T3P® (propylphosphonic anhydride) have been explored:
This approach reduces reaction time and improves atom economy .
Q & A
Q. What are the standard synthetic methodologies for preparing 2-(4-fluorophenoxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key steps include:
- Step 1: Activation of the fluorophenoxy group via deprotonation using a base (e.g., K₂CO₃) in anhydrous solvents like DMF or THF under nitrogen atmosphere .
- Step 2: Coupling with the pyrrolidinone intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) at 0–5°C to minimize side reactions .
- Critical parameters: Temperature control (<5°C during coupling), solvent polarity (to stabilize intermediates), and stoichiometric ratios (1:1.2 for nucleophile:electrophile) to drive reaction completion. Purity is confirmed via TLC and HPLC (>95%) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
- Primary techniques:
- ¹H/¹³C NMR: Identifies proton environments (e.g., fluorophenoxy aromatic protons at δ 6.8–7.2 ppm; pyrrolidinone carbonyl at ~175 ppm) .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 411.15) .
- Contradictions: Discrepancies in carbonyl peak positions (e.g., 170 vs. 175 ppm) may arise from solvent polarity or tautomerism. Resolution involves comparative analysis with analogous compounds and DFT calculations .
Q. What in vitro assays are recommended for initial biological activity screening?
- Enzyme inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) at 10 μM compound concentration .
- Receptor binding: Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ determination via nonlinear regression .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can conflicting data between compound purity and biological activity be systematically addressed?
- Hypothesis 1: Impurities (e.g., unreacted fluorophenol) may interfere with assays.
- Method: Re-purify via preparative HPLC (C18 column, 70:30 H₂O:ACN) and re-test activity .
- Hypothesis 2: Stereochemical heterogeneity (e.g., undetected enantiomers).
- Method: Chiral HPLC (Chiralpak IA column) to isolate enantiomers; test individually .
- Hypothesis 3: Solubility-driven false negatives.
- Method: Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulation to improve bioavailability .
Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?
- Strategy 1: Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrrolidinone ring to block cytochrome P450 oxidation .
- Strategy 2: Replace the acetamide linker with a bioisostere (e.g., sulfonamide) to enhance resistance to amidase cleavage .
- Validation: Microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS quantification of parent compound remaining at 60 min .
Q. How can contradictory SAR data for fluorophenoxy derivatives be reconciled?
- Case study: A derivative with para-fluoro substitution shows high activity in kinase assays but low cell permeability.
- Analysis: LogP calculations (e.g., ClogP ~3.5) may indicate excessive hydrophobicity.
- Solution: Introduce polar substituents (e.g., -OH at meta-position) while retaining fluorine. Re-test permeability via PAMPA assay .
Q. What computational methods validate the compound’s mechanism of action when experimental data is inconclusive?
- Molecular docking: Use AutoDock Vina to model binding to target proteins (e.g., EGFR kinase; PDB ID: 1M17). Prioritize poses with ΔG ≤ -8 kcal/mol .
- MD simulations: Run 100 ns simulations (AMBER force field) to assess binding stability (RMSD ≤2 Å) .
- In silico mutagenesis: Identify critical residues (e.g., Lys721 in EGFR) via alanine scanning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
